![molecular formula C9H8BrNO2 B580516 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one CAS No. 1260778-66-2](/img/structure/B580516.png)
7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one” is a chemical compound with the molecular formula C9H8BrNO2 . It has a molecular weight of 242.07 . It is a solid substance that is stored in dry conditions at 2-8°C .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2H-1,4-Benzoxazin-3 (4H)-one, a benzoxazine derivative, has been synthesized by reacting o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous NaHCO3 .Molecular Structure Analysis
The InChI key for “7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one” is PAIXLUJFHMKEMR-UHFFFAOYSA-N . The canonical SMILES representation is CN1C(=O)COC2=C1C=CC(=C2)Br .Physical And Chemical Properties Analysis
“7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one” is a solid substance with a molecular weight of 242.07 g/mol . It has a topological polar surface area of 29.5 Ų and a complexity of 222 . It does not have any rotatable bonds .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The synthesis of novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids has been achieved through a regioselective one-pot reaction. These compounds were tested for their in vitro anticancer activity against four human cancer cell lines: HeLa (cervical), MCF-7 (breast), A549 (lung), and PC3 (prostate). Remarkably, three of the synthesized compounds exhibited significant anticancer effects compared to the standard drug etoposide . Further molecular docking studies with the epidermal growth factor receptor (EGFR) supported their anticancer potential.
Antibacterial Properties
The 1,4-benzoxazine scaffold, including derivatives like our compound of interest, has demonstrated antibacterial activity . Researchers have explored its potential in combating bacterial infections, making it an interesting candidate for further investigation.
Antithrombotic Effects
The 1,4-benzoxazine derivatives have also been studied for their antithrombotic properties . Understanding their mechanisms of action and potential applications in preventing blood clot formation could be valuable.
Anticonvulsant Activity
Our compound falls within the class of 1,4-benzoxazines known for their anticonvulsant effects . Investigating its impact on seizure control and neuronal excitability could yield valuable insights.
Immunomodulatory Potential
Isoxazole derivatives, such as those linked to our compound, are known for their immunomodulatory properties . Exploring their effects on the immune system could lead to novel therapeutic approaches.
Other Biological Activities
The 1,4-benzoxazine and isoxazole scaffolds have been associated with various other activities, including dopamine agonism , PI3Kinase inhibition , and PGI2 receptor activation . Investigating these aspects further may reveal additional applications.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
- The primary target of this compound is not explicitly mentioned in the literature I found. However, it’s essential to note that 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one belongs to the class of 1,4-benzoxazines, which have shown various biological activities, including antibacterial, anticancer, and antithrombotic effects .
Target of Action
If you’d like more details or have additional questions, feel free to ask
Eigenschaften
IUPAC Name |
7-bromo-4-methyl-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-11-7-3-2-6(10)4-8(7)13-5-9(11)12/h2-4H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIXLUJFHMKEMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C1C=CC(=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716499 |
Source
|
Record name | 7-Bromo-4-methyl-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20716499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one | |
CAS RN |
1260778-66-2 |
Source
|
Record name | 7-Bromo-4-methyl-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20716499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.